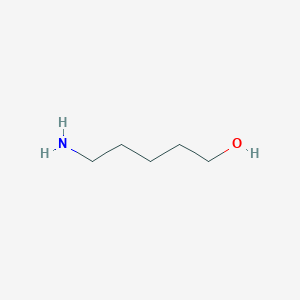

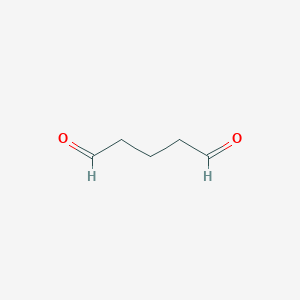

5-Amino-1-pentanol

Descripción general

Descripción

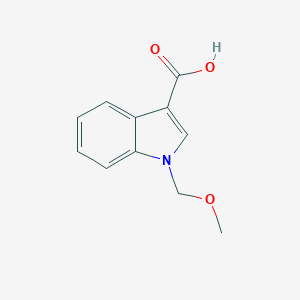

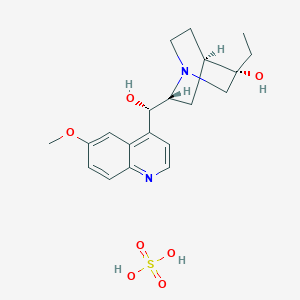

Tolmetin β-D-Glucuronida es un metabolito principal de fase II del tolmetin, un fármaco antiinflamatorio no esteroideo (AINE) utilizado para tratar diversas afecciones inflamatorias como la osteoartritis, la artritis reumatoide y la artritis juvenil . Este compuesto se forma a través del proceso de glucuronidación, donde el tolmetin se conjuga con el ácido glucurónico, lo que aumenta su solubilidad y facilita su excreción del cuerpo .

Aplicaciones Científicas De Investigación

Tolmetin β-D-Glucuronida tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de Tolmetin β-D-Glucuronida implica su interacción con la albúmina sérica humana, lo que permite la identificación de sitios de unión y mecanismos de reacción . El compuesto inhibe la sintetasa de prostaglandinas in vitro, lo que reduce los niveles plasmáticos de prostaglandina E, que es responsable de sus efectos antiinflamatorios . Esta reducción en la síntesis de prostaglandinas es una vía clave en su mecanismo de acción .

Compuestos Similares:

- Zomepirac β-D-Glucuronida

- Ketoprofeno β-D-Glucuronida

- Diclofenac β-D-Glucuronida

Comparación: Tolmetin β-D-Glucuronida es único en su afinidad de unión a la albúmina sérica humana y su potencial para causar toxicidad farmacológica idiosincrásica . En comparación con compuestos similares, tiene una mayor afinidad de unión y una vida media más larga en varios sistemas in vitro . Esta singularidad lo convierte en un compuesto valioso para estudiar el metabolismo de los fármacos y las evaluaciones de seguridad.

Análisis Bioquímico

Biochemical Properties

5-Amino-1-pentanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes facile intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . It has also been used in the synthesis of S-glycosyl amino-acid building blocks .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . By modulating the NNMT enzyme, this compound helps in maintaining efficient energy metabolism and preserving muscle mass .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with enzymes involved in crucial biochemical pathways, leading to improved overall metabolic efficiency . For instance, it inhibits the activity of the NNMT enzyme, thus influencing metabolic processes that promote fat burning and regulate appetite .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available, it’s known that this compound forms white crystalline clumps at solidification temperatures around 35 °C, which dissolve in water, ethanol, and acetone .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Preliminary findings from studies suggest a tolerable oral dosage of approximately 100mg/kg in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in cellular metabolism as it catalyzes the metabolism (methylation) of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Tolmetin β-D-Glucuronida implica la conjugación enzimática del tolmetin con el ácido glucurónico. Esta reacción suele estar catalizada por enzimas UDP-glucuronosiltransferasas en el hígado . Las condiciones de reacción incluyen el mantenimiento de un pH y una temperatura óptimos para garantizar la eficiencia de la reacción catalizada por enzimas.

Métodos de Producción Industrial: La producción industrial de Tolmetin β-D-Glucuronida sigue principios similares pero a mayor escala. El proceso implica el uso de biorreactores para mantener condiciones controladas para la reacción enzimática. El producto se purifica posteriormente utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: Tolmetin β-D-Glucuronida se somete principalmente a reacciones de hidrólisis y oxidación. La hidrólisis puede ocurrir en presencia de agua, lo que lleva a la descomposición del conjugado glucurónido en tolmetin y ácido glucurónico .

Reactivos y Condiciones Comunes:

Hidrólisis: El agua o las condiciones ácidas pueden facilitar la hidrólisis de Tolmetin β-D-Glucuronida.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen tolmetin, ácido glucurónico y diversos metabolitos oxidativos .

Comparación Con Compuestos Similares

- Zomepirac β-D-Glucuronide

- Ketoprofen β-D-Glucuronide

- Diclofenac β-D-Glucuronide

Comparison: Tolmetin β-D-Glucuronide is unique in its binding affinity to human serum albumin and its potential to cause idiosyncratic drug toxicity . Compared to similar compounds, it has a higher binding affinity and a longer half-life in various in vitro systems . This uniqueness makes it a valuable compound for studying drug metabolism and safety assessments.

Propiedades

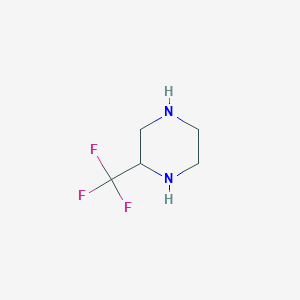

IUPAC Name |

5-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKDMHENBFVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179771 | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 5-Aminopentan-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2508-29-4 | |

| Record name | 5-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)